5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
CAS No.: 1234853-29-2
Cat. No.: VC5763041
Molecular Formula: C22H23N3O5
Molecular Weight: 409.442
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1234853-29-2 |
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Molecular Formula | C22H23N3O5 |
Molecular Weight | 409.442 |
IUPAC Name | 5-(furan-2-yl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C22H23N3O5/c26-21(15-29-17-5-2-1-3-6-17)25-10-8-16(9-11-25)14-23-22(27)18-13-20(30-24-18)19-7-4-12-28-19/h1-7,12-13,16H,8-11,14-15H2,(H,23,27) |
Standard InChI Key | PUCLGWDWHGFZNU-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula (C₂₂H₂₃N₃O₅) reflects a complex arrangement of 22 carbon, 23 hydrogen, 3 nitrogen, and 5 oxygen atoms. Key functional groups include:
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Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to lipophilicity and π-π stacking interactions .
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Isoxazole-3-carboxamide: A nitrogen-oxygen heterocycle with a carboxamide side chain, often associated with metabolic stability and hydrogen bonding .
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Piperidin-4-ylmethyl: A six-membered nitrogen ring providing conformational flexibility and basicity .
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2-Phenoxyacetyl: An ether-linked acetyl group enhancing solubility and serving as a potential pharmacophore .
Physicochemical properties such as melting point, boiling point, and density remain uncharacterized, though its molecular weight (409.4 g/mol) suggests moderate bioavailability under Lipinski’s guidelines .
Spectroscopic Characterization
While specific NMR or mass spectrometry data for this compound are unavailable, analogous structures in Search Result provide insights. For example, pyrrazole derivatives synthesized via similar routes exhibit:
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¹H NMR: Aromatic protons at δ 7.2–7.9 ppm, methylene groups near δ 3.0–4.0 ppm, and piperidine protons between δ 1.1–2.5 ppm .
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LCMS: Molecular ion peaks ([M+H]⁺) around m/z 400–420, consistent with the molecular weight of 409.4 .
Synthesis and Structural Modification
Synthetic Routes
The compound’s synthesis likely follows fragment-based coupling strategies, as seen in Search Result :
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Isoxazole Formation: Cyclocondensation of hydroxylamine with a β-keto ester precursor, such as ethyl 3-(furan-2-yl)-3-oxopropanoate.
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Piperidine Functionalization: N-alkylation of piperidin-4-ylmethanamine with 2-phenoxyacetyl chloride under Schotten-Baumann conditions.
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Amide Coupling: Activation of the isoxazole-3-carboxylic acid (e.g., using EDC/HOBt) followed by reaction with the functionalized piperidine intermediate.
Typical yields for analogous reactions range from 40–70%, with purification via silica gel chromatography or recrystallization .
Structure-Activity Relationship (SAR) Considerations
Search Result highlights SAR trends for Notum inhibitors, emphasizing the importance of:
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Hydrophobic Substituents: Fluorine or chlorine atoms on aromatic rings enhance potency (e.g., IC₅₀ = 1.4 µM for 3-CF₃,4-Cl analog vs. 170 µM for unsubstituted derivative) .
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Spatial Arrangement: Optimal distance (~6 Å) between the carboxamide and acetyl groups maximizes target engagement .
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Piperidine Flexibility: N-Methylation reduces conformational freedom, potentially improving binding affinity .
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
Search Result describes azacyclic compounds (e.g., piperidine derivatives) as 5-HT₂ₐ receptor inverse agonists. This compound’s piperidine and aromatic systems align with pharmacophores for CNS activity, though experimental validation is needed.
Therapeutic Applications and Future Directions
Neurological Disorders
If 5-HT₂ₐ activity is confirmed, this compound could target:
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Schizophrenia: 5-HT₂ₐ antagonism alleviates positive symptoms (e.g., hallucinations) .
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Depression: Modulation of serotonin signaling may enhance antidepressant efficacy .
Oncology
Notum inhibition could suppress tumor growth in Wnt-dependent cancers (e.g., colorectal adenocarcinoma) .
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